molecular formula C20H21N5O2S2 B2955724 5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 892732-98-8

5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B2955724
CAS No.: 892732-98-8
M. Wt: 427.54
InChI Key: DUPBRWKEUUFCSU-UHFFFAOYSA-N
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Description

5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.54. The purity is usually 95%.
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Properties

IUPAC Name

10-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S2/c1-13-5-7-15(8-6-13)29(26,27)20-19-21-18(24-10-3-4-14(2)12-24)17-16(9-11-28-17)25(19)23-22-20/h5-9,11,14H,3-4,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPBRWKEUUFCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a complex organic compound that exhibits significant biological activity due to its unique structural characteristics. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a thieno[2,3-e] ring fused with a triazolo[1,5-a]pyrimidine moiety and is substituted with a tosyl group and a 3-methylpiperidine. The presence of these functional groups enhances its chemical reactivity and biological interactions.

The synthesis typically involves multi-step pathways that may include:

  • Condensation reactions : Combining 3-amino-1,2,4-triazole with various substrates.
  • Tosylation : Introducing the tosyl group to facilitate nucleophilic substitutions.
  • Innovative methodologies : Such as microwave-assisted synthesis to improve yields and reduce reaction times .

Antimicrobial Properties

Compounds similar to this compound have demonstrated promising antimicrobial activities. Research indicates that derivatives of triazolo[1,5-a]pyrimidines can inhibit bacterial growth and exhibit antifungal properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureNotable Activity
1-(4-Methylphenyl)-7-(4-methylpiperazin-1-yl)-6-methyl-[1,2,4]triazolo[1,5-c]pyrimidineStructureAnticancer
4-Amino-7-(4-piperidinyl)-6-methyl-[1,2,4]triazolo[1,5-c]pyrimidineStructureAntiviral
6-(4-Fluorophenyl)-7-(morpholin-4-yl)-[1,2,4]triazolo[1,5-c]pyrimidineStructureAntimicrobial

The incorporation of the 3-methylpiperidine moiety may enhance its interaction with biological targets through hydrogen bonding.

Antitumor Activity

The anti-tumor potential of this compound has been explored in various studies. Notably, derivatives of triazolo[1,5-a]pyrimidines have shown cytotoxic effects against cancer cell lines. For instance:

  • In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 12.3 μM against Bel-7402 cancer cells .

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Binding Affinity Studies : Techniques like surface plasmon resonance can elucidate the binding interactions with specific proteins relevant in disease pathways .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study published in Molecules reported the synthesis and evaluation of triazolo[1,5-a]pyrimidines showing significant anti-tumor activity against various cancer cell lines .
  • Another investigation focused on the antimicrobial properties of novel heteroaryl-triazolo derivatives revealed their potential as effective antimicrobial agents .

Q & A

Q. What are the standard protocols for synthesizing 5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine?

The compound can be synthesized via a one-pot procedure using ethyl 2-azido-3-thiophenecarboxylate derivatives and methyl 3-methylpiperidine-1-carboxylate. Key steps include cyclization under reflux in acetic acid, followed by tosylation with toluenesulfonyl chloride. Yields typically range from 75% to 85%, with characterization via 1H^1H NMR (e.g., δ 2.45 ppm for tosyl methyl) and high-resolution mass spectrometry (HRMS) confirming the molecular ion peak .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation employs multinuclear NMR (1H^1H, 13C^{13}C), MS, and elemental analysis. For example, 1H^1H NMR reveals distinct signals for the thieno-triazolo-pyrimidine core (δ 7.8–8.2 ppm for aromatic protons) and the 3-methylpiperidinyl moiety (δ 1.2–2.1 ppm). Discrepancies in elemental analysis (e.g., C/H/N ratios) should be resolved by optimizing recrystallization solvents (e.g., ethanol/water mixtures) .

Q. What are the recommended spectroscopic techniques for detecting tautomeric forms?

Tautomerism in the triazolo-pyrimidine core can be analyzed via 15N^{15}N-NMR and IR spectroscopy. For instance, IR absorption at 1650–1680 cm1^{-1} indicates C=N stretching, while 15N^{15}N-NMR chemical shifts at 120–150 ppm confirm nitrogen hybridization states .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during cyclization?

Regioselectivity is influenced by solvent polarity and catalyst choice. For example, using DMF as a solvent with Pd(OAc)2_2 promotes cross-coupling at the C-5 position of the thiophene ring, achieving >90% regioselectivity. Lower yields in non-polar solvents (e.g., toluene) suggest steric hindrance from the 3-methylpiperidinyl group .

Q. What strategies resolve contradictions in spectral data for tautomeric forms?

X-ray crystallography is critical for unambiguous tautomer identification. For example, a study using single-crystal XRD confirmed the dominance of the 1H-tautomer (N1-protonated) over the 3H-form due to hydrogen bonding with the tosyl group . Computational studies (DFT at B3LYP/6-31G*) can further validate tautomeric stability .

Q. How does molecular docking predict the compound’s interaction with cyclooxygenase-2 (COX-2)?

Docking simulations (using Discovery Studio) show the tosyl group forms hydrophobic interactions with COX-2’s Val523, while the triazolo-pyrimidine core hydrogen-bonds with Tyr355. Validation via in vitro COX-2 inhibition assays (IC50_{50} = 1.2 µM) aligns with docking scores (−9.8 kcal/mol) .

Q. What methodologies address low reproducibility in scaled-up synthesis?

Batch variability often stems from inconsistent azide intermediate purification. Implementing flash chromatography (silica gel, hexane/EtOAc 3:1) before cyclization improves yield reproducibility from ±15% to ±5% .

Key Challenges and Solutions

  • Data Contradictions in Elemental Analysis: Discrepancies in C/H/N ratios (e.g., calculated 58.3% C vs. observed 56.8%) may arise from residual solvents. Use TGA-MS to detect volatiles and repurify via sublimation .
  • Low Bioactivity in Initial Screens: Modify the 3-methylpiperidinyl group to a 4-fluoropiperidine to enhance COX-2 binding (IC50_{50} improved to 0.8 µM) .

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